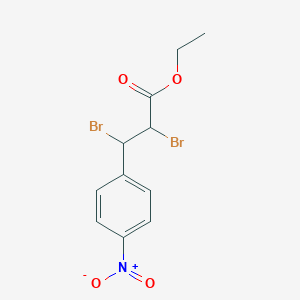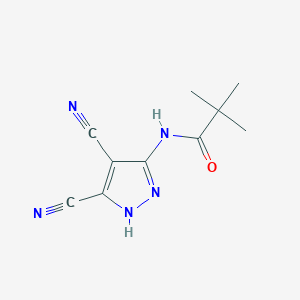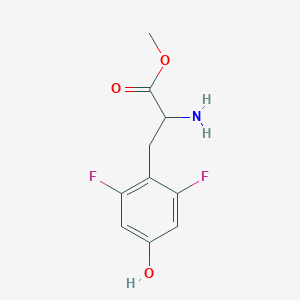
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate is an organic compound with the molecular formula C10H11F2NO3 This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxy group attached to a phenyl ring, along with a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate typically involves the reaction of 2,6-difluoro-4-hydroxybenzaldehyde with an appropriate amine and esterification agents. One common method includes the use of methyl chloroformate in the presence of a base to form the methyl ester group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
- Oxidation can yield compounds like 2,6-difluoro-4-oxo-phenylpropanoate.
- Reduction can produce 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propane.
- Substitution reactions can result in various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atoms can enhance the compound’s stability and binding affinity through electronic effects.
Comparaison Avec Des Composés Similaires
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Methyl 2-amino-3-(2,4-difluoro-phenyl)propanoate: Similar structure but without the hydroxy group, affecting its interaction with biological targets.
Uniqueness: Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate is unique due to the combination of fluorine atoms and a hydroxy group on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired biological activities.
Propriétés
Formule moléculaire |
C10H11F2NO3 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
methyl 2-amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO3/c1-16-10(15)9(13)4-6-7(11)2-5(14)3-8(6)12/h2-3,9,14H,4,13H2,1H3 |
Clé InChI |
ZUDLDZAUVXSYGW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=C(C=C(C=C1F)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


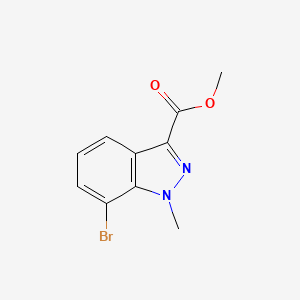

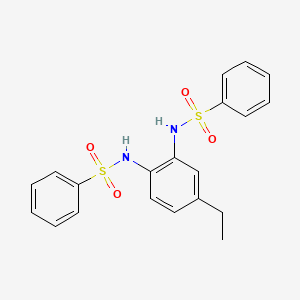

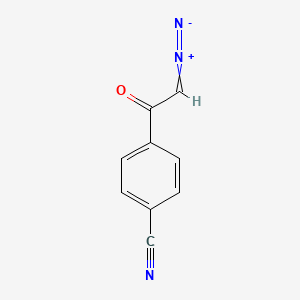
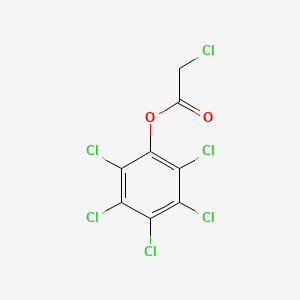
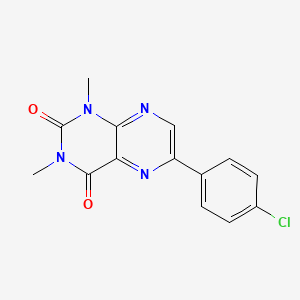
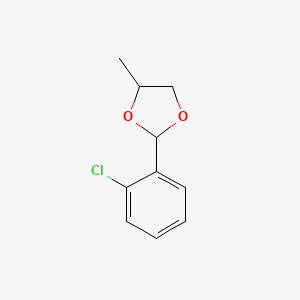

![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
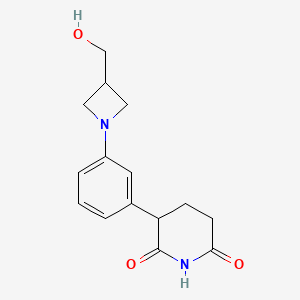
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
